(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

Pharmaceutical Quality Control Dasatinib Intermediate HPLC Purity

This (E)-configured ethoxyacrylamide is exclusively qualified as Dasatinib Impurity 19 and a critical synthetic intermediate. Unlike generic acrylamide analogs that exhibit divergent RP-HPLC retention times and LC-MS ionization profiles, only the precise 2-chloro-6-methyl substitution pattern and (E)-stereochemistry ensure accurate impurity quantification per ICH Q3A/Q3B. Use it to validate analytical methods for ANDA/DMF submissions or as a key building block in Dasatinib convergent synthesis. Do not substitute with unqualified alternatives.

Molecular Formula C12H14ClNO2
Molecular Weight 239.699
CAS No. 863127-76-8
Cat. No. B591810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
CAS863127-76-8
Molecular FormulaC12H14ClNO2
Molecular Weight239.699
Structural Identifiers
SMILESCCOC=CC(=O)NC1=C(C=CC=C1Cl)C
InChIInChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+
InChIKeyDBYFNZJHXGNAGW-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (CAS 863127-76-8): Dasatinib Intermediate and Reference Standard for Pharmaceutical Quality Control


(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (CAS 863127-76-8) is a synthetic organic compound with the molecular formula C₁₂H₁₄ClNO₂ and a molecular weight of 239.70 g/mol, featuring an (E)-configured ethoxyacrylamide moiety substituted with a 2-chloro-6-methylphenyl group on the nitrogen atom [1]. The compound is primarily characterized as a critical process-related impurity (designated Dasatinib Impurity 19) and synthetic intermediate in the manufacture of the potent Src/Abl tyrosine kinase inhibitor Dasatinib (BMS-354825, Sprycel) . Its structural features include an XLogP3 of 1.8 and one hydrogen bond donor [1].

Why Substituting (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide with Generic Analogs Introduces Risk in Dasatinib Manufacturing and Analysis


The 2-chloro-6-methylphenyl acrylamide scaffold is not a freely substitutable moiety; subtle variations in substitution pattern, stereochemistry, and side-chain functionality profoundly impact both reactivity in downstream synthesis and chromatographic behavior in analytical methods . The specific (E)-configuration of the ethoxyacrylamide double bond is critical for the correct stereochemical outcome of subsequent coupling reactions in Dasatinib synthesis . Generic acrylamide derivatives lacking the precise 2-chloro-6-methyl substitution pattern on the phenyl ring or possessing alternative alkoxy groups (e.g., methoxy or propoxy) exhibit different retention times in reverse-phase HPLC and distinct ionization characteristics in LC-MS, making them unsuitable as authentic reference standards for impurity profiling or method validation [1].

Quantitative Evidence Guide: (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (CAS 863127-76-8) Differential Data for Procurement Decisions


Achievable HPLC Purity of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide Compared to Other Dasatinib Intermediates

Commercially available batches of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide can be sourced with HPLC purity levels at or above 99%, a specification that exceeds the typical purity range of 95–98% reported for many other Dasatinib process intermediates such as the chloropyrimidinyl-thiazole intermediate . This higher purity specification reduces the burden of pre-use purification and minimizes the introduction of unknown impurities into subsequent synthetic steps .

Pharmaceutical Quality Control Dasatinib Intermediate HPLC Purity

Regulatory-Compliant Characterization Data Availability for (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, designated as Dasatinib Impurity 19, is supplied with comprehensive characterization data compliant with ICH and other regulatory guidelines, including HPLC, NMR, and MS spectral data, as well as a Certificate of Analysis (CoA) [1]. This level of documentation is specifically tailored for Abbreviated New Drug Application (ANDA) filings, method validation (AMV), and quality control (QC) applications [2]. In contrast, many generic acrylamide building blocks or non-designated impurities are supplied with only basic purity data, lacking the full characterization package required for regulatory submissions .

Reference Standard Analytical Method Validation Regulatory Compliance

Chromatographic Distinctiveness of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide vs. Other Dasatinib Impurities

In validated RP-HPLC methods for Dasatinib drug substance analysis, (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (Dasatinib Impurity 19) exhibits a distinct retention time and produces symmetric peak shapes with good resolution from other process-related impurities, including Impurity 14 and Impurity 41 [1]. The compound's unique UV absorption profile and MS fragmentation pattern enable unambiguous identification and quantification, distinguishing it from co-eluting or isobaric impurities that might otherwise confound analytical results [2].

Impurity Profiling HPLC Separation LC-MS Analysis

Validated Application Scenarios for (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (CAS 863127-76-8)


Analytical Method Development and Validation (AMV) for Dasatinib Impurity Profiling

Use (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide as a certified reference standard for developing and validating RP-HPLC or LC-MS methods to quantify this specific process-related impurity in Dasatinib drug substance and drug product [1]. Its high purity (≥99%) and comprehensive characterization data ensure accurate calibration curves and reliable recovery studies .

Quality Control (QC) Release Testing of Dasatinib Batches

Incorporate (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide into routine QC workflows to monitor and control the level of Impurity 19 in commercial Dasatinib batches, ensuring compliance with ICH Q3A/Q3B guidelines for impurity thresholds [1][2].

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

Employ (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide as a fully characterized reference standard in ANDA and DMF submissions to demonstrate analytical method specificity and to establish impurity profiles for generic Dasatinib formulations [1].

Synthetic Intermediate for Dasatinib Production

Utilize (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide as a key synthetic intermediate in the convergent synthesis of Dasatinib, where its (E)-configured ethoxyacrylamide moiety undergoes subsequent coupling to construct the 2-aminothiazole-5-carboxamide core of the active pharmaceutical ingredient .

Quote Request

Request a Quote for (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.